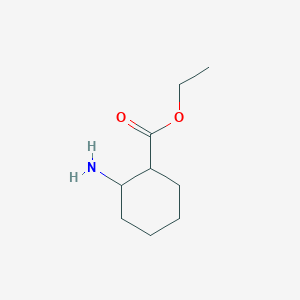

Ethyl 2-aminocyclohexanecarboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 2-aminocyclohexanecarboxylate (CAS: 1436-60-8) is a β-amino acid ester with a cyclohexane backbone substituted with an amino group at the 2-position and an ethyl ester at the 1-position. Its molecular formula is C₉H₁₇NO₂, and it is commonly available in 95% purity . This compound is synthesized enantioselectively via CALB (lipase B from Candida antarctica)-catalyzed hydrolysis under solvent-free or ball-milling conditions, emphasizing green chemistry principles . The (1R,2S)-enantiomer is particularly relevant in pharmaceutical research as a precursor for carbocyclic β-amino acids, which are critical in peptidomimetic drug design . Its hydrochloride salt (CAS: 1346773-57-6) is a stable, crystalline solid used to enhance solubility in biological systems .

准备方法

Hydroxylation and Fluorination via Iodooxazine Formation

A regio- and stereoselective route to Ethyl 2-aminocyclohexanecarboxylate derivatives begins with ethyl cis-2-aminocyclohex-4-enecarboxylate (1 ). Treatment with KI/I₂ in H₂O/CH₂Cl₂ induces iodooxazinone formation (2 ), followed by N-Boc protection and reductive deiodination using n-Bu₃SnH/AIBN to yield ester 4 (70% yield) . Subsequent heterocycle ring opening with NaOEt in EtOH at 0°C produces hydroxylated amino ester 5 , which serves as a precursor for fluorinated analogs (Scheme 1) . While fluorination steps (e.g., Deoxo-Fluor®) are optional, this pathway’s utility lies in its stereochemical control, enabling access to cis- and trans-configured products.

Key Reaction Conditions:

-

Iodooxazine formation : KI/I₂, H₂O/CH₂Cl₂, room temperature.

-

Deiodination : n-Bu₃SnH, AIBN, CH₂Cl₂, reflux.

-

Ring opening : NaOEt, EtOH, 0°C.

Enzymatic Hydrolysis and Kinetic Resolution

Enantioselective synthesis of this compound leverages Candida antarctica lipase B (CALB)-mediated hydrolysis. Ethyl cis-2-aminocyclohexanecarboxylate (8 ) undergoes resolution in tert-butyl methyl ether (tBuOMe) at 65°C with a substrate-to-enzyme ratio of 1:10, achieving 41% conversion and an enantiomeric ratio (E) of 70 . Optimized conditions (Table 1) demonstrate temperature sensitivity: at 23°C, E drops to 45, while exceeding 65°C reduces selectivity due to enzyme denaturation .

Table 1: Temperature Dependence of CALB-Mediated Hydrolysis

| Temperature (°C) | ee<sub>s</sub> (%) | ee<sub>p</sub> (%) | Conversion (%) | E |

|---|---|---|---|---|

| 23 | 11 | 95 | 11 | 45 |

| 65 | 66 | 94 | 41 | 70 |

| 70 | 72 | 72 | 50 | 13 |

| 80 | 91 | 57 | 62 | 11 |

Mechanistic Insight : CALB preferentially hydrolyzes the (1S,2R) enantiomer, leaving the (1R,2S) ester intact. Solvent-free conditions and ball-milling techniques further enhance green chemistry metrics, albeit with lower yields .

Epoxidation and Regioselective Oxirane Opening

Epoxidation of ethyl cis-2-aminocyclohex-4-enecarboxylate (1 ) with 3-chloroperbenzoic acid (MCPBA) yields epoxy amino ester 6 cis-diastereoselectively . NaBH₄-mediated oxirane ring opening in EtOH at 70°C regioselectively installs a hydroxy group at position 4, affording 5 in high purity (Scheme 2) . This method avoids halogenation steps, making it advantageous for non-fluorinated targets.

Optimization Notes:

-

Epoxidation : MCPBA, CH₂Cl₂, 0°C to room temperature.

-

Ring opening : NaBH₄, EtOH, 70°C.

Catalytic Hydrogenation of Unsaturated Precursors

Ethyl cis-2-aminocyclohex-4-enecarboxylate (1 ) undergoes catalytic hydrogenation (H₂, Pd/C) to saturate the cyclohexene ring, yielding this compound . This one-step method is efficient but requires careful control of reaction time and pressure to prevent over-reduction or racemization.

Industrial Scalability:

-

Catalyst : 5–10% Pd/C, EtOAc or MeOH.

-

Conditions : 1–3 atm H₂, 25–50°C.

Comparison of Methodologies

Table 2: Efficiency Metrics Across Preparation Methods

化学反应分析

Types of Reactions: Ethyl 2-aminocyclohexanecarboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of halogenated derivatives.

科学研究应用

Chemical Properties and Structure

Ethyl 2-aminocyclohexanecarboxylate has the molecular formula C9H17NO2 and features an amino group and an ethyl ester group attached to a cyclohexane ring. Its unique structure allows for various chemical transformations, making it a valuable building block in organic synthesis.

Chemistry

- Building Block for Synthesis : this compound is frequently used as a precursor in the synthesis of more complex organic molecules. It facilitates the formation of various derivatives through oxidation, reduction, and substitution reactions .

- Chiral Auxiliary : The compound serves as a chiral auxiliary in asymmetric synthesis, helping to produce enantiomerically enriched compounds. Its stereochemistry plays a crucial role in determining the outcome of reactions .

Biology

- Precursor for Bioactive Compounds : In biological research, this compound is utilized as a precursor for synthesizing biologically active molecules, including potential pharmaceuticals. It has been studied for its interactions with enzymes and receptors, indicating possible therapeutic applications.

- Neurotransmitter Modulation : Preliminary studies suggest that this compound may influence neurotransmitter dynamics, which could have implications for treating mood disorders and cognitive dysfunctions .

Medicine

- Pharmacological Research : The compound is under investigation for its pharmacological properties, particularly its potential role in developing new drugs targeting specific biological pathways. Its interactions with neurotransmitter systems are of particular interest .

- Therapeutic Applications : Ongoing research aims to explore its efficacy in treating conditions linked to neurotransmitter imbalances, highlighting its significance in medicinal chemistry.

Industrial Applications

In industrial settings, this compound is employed in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it suitable for large-scale synthesis processes.

Comparative Analysis with Related Compounds

The following table summarizes key differences between this compound and similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Ethyl 4-aminocyclohexanecarboxylate | Amino Acid Derivative | Lacks methyl group at position 2 |

| (1R,2S)-ethyl 2-aminocyclohexanecarboxylate hydrochloride | Stereoisomer | Different spatial arrangement affecting biological activity |

| trans-Ethyl 4-aminocyclohexanecarboxylic Acid Ethyl Ester Hydrochloride | Ester | Different configuration leading to varied reactivity |

This comparison highlights how variations in stereochemistry can significantly influence the biological interactions and applications of these compounds.

Case Studies

- Synthesis of Novel Fluorinated Compounds : A study demonstrated a regio- and stereoselective method for synthesizing fluorinated derivatives using this compound as a starting material. This approach involved multiple reaction steps that showcased the compound's utility in creating complex structures with specific functional groups .

- Biological Activity Investigation : Research exploring the biological activity of this compound revealed its potential interactions with neurotransmitter receptors. These findings suggest that the compound may play a role in modulating physiological processes related to mood regulation and cognitive function .

作用机制

The mechanism of action of ethyl 2-aminocyclohexanecarboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing the active amino acid derivative, which can interact with enzymes and receptors in biological systems.

相似化合物的比较

Comparison with Structurally Similar Compounds

Ethyl 2-Oxocyclohexanecarboxylate (CAS: 1655-07-8)

Structural Differences :

- Replaces the 2-amino group with a ketone (oxo) group.

- Molecular formula: C₉H₁₄O₃ (MW: 170.21 vs. 169.22 for the amino derivative) .

Ethyl 2-Amino-1-cyclohexene-1-carboxylate (CAS: 1128-00-3)

Structural Differences :

- Contains a cyclohexene ring (unsaturated) instead of cyclohexane.

- Molecular formula: C₉H₁₅NO₂ (MW: 169.22) .

Reactivity :

- The double bond increases susceptibility to electrophilic addition and Diels-Alder reactions.

Ethyl 3-Amino-4-methylcyclohexane-1-carboxylate (CAS: 1044637-58-2)

Structural Differences :

- Amino group at position 3; methyl substituent at position 4.

- Molecular formula: C₁₀H₁₉NO₂ (MW: 193.27) .

Impact of Substituents :

- Steric hindrance from the methyl group alters reaction kinetics in peptide coupling.

Ethyl 2-Methyl-4-oxocyclohex-2-enecarboxylate (CAS: 487-51-4)

Structural Differences :

- Methyl group at position 2; oxo group at position 4; unsaturated ring.

- Molecular formula: C₁₀H₁₄O₃ (MW: 182.22) .

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | CAS | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|---|

| Ethyl 2-aminocyclohexanecarboxylate | 1436-60-8 | C₉H₁₇NO₂ | 169.22 | - | Amino, Ester |

| Ethyl 2-oxocyclohexanecarboxylate | 1655-07-8 | C₉H₁₄O₃ | 170.21 | 101 | Ketone, Ester |

| Ethyl 2-amino-1-cyclohexene-1-carboxylate | 1128-00-3 | C₉H₁₅NO₂ | 169.22 | - | Amino, Ester, Alkene |

| (1R,2S)-Hydrochloride salt | 1346773-57-6 | C₉H₁₈ClNO₂ | 207.70 | 128–135 | Amino (protonated), Ester |

生物活性

Ethyl 2-aminocyclohexanecarboxylate, a compound with significant biological implications, has garnered attention for its potential therapeutic applications and interactions with biological systems. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an amino acid derivative characterized by a cyclohexane ring with an ethyl ester and an amino group. Its stereochemistry plays a crucial role in its biological activity, influencing its interactions with enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. These interactions can modulate enzymatic activity and receptor signaling pathways, leading to physiological effects. The compound's mechanism is still under investigation; however, preliminary studies suggest that it may act as an inhibitor or modulator in specific biochemical pathways.

Biological Activities

Recent studies have highlighted several key biological activities associated with this compound:

- Enzymatic Interactions : The compound has been shown to interact with enzymes such as lipases, influencing their catalytic efficiency. For instance, CALB (Candida antarctica lipase B) has been used in studies to assess the hydrolysis of this compound under various conditions, demonstrating its potential as a substrate for enzyme-catalyzed reactions .

- Cytotoxicity : this compound derivatives have exhibited cytotoxic effects against various cancer cell lines. For example, studies indicated that certain derivatives possess significant inhibitory concentrations (IC50) against human larynx carcinoma (HEP-2) and colon cancer cells (HCT-116), suggesting potential applications in cancer therapy .

- Antioxidant Activity : Some fractions derived from compounds related to this compound have demonstrated antioxidant properties, which may contribute to their therapeutic potential by mitigating oxidative stress in cells .

Case Studies

- Enzymatic Hydrolysis : A study explored the CALB-mediated hydrolysis of ethyl cis-2-aminocyclohexanecarboxylate. The reaction was optimized at 65 °C, showing high enantiomeric excess and conversion rates, indicating the compound's utility in asymmetric synthesis .

- Cytotoxicity Evaluation : In vitro tests revealed that ethyl acetate fractions containing derivatives of this compound exhibited potent cytotoxicity against HCT-116 and HEP-2 cell lines, with IC50 values of 6.11 µg/mL and 12.6 µg/mL, respectively .

Comparative Analysis

| Compound | IC50 (µg/mL) | Biological Activity |

|---|---|---|

| This compound | - | Enzymatic interactions |

| Ethyl Cis-2-Aminocyclohexanecarboxylate | 6.11 (HCT-116) | Cytotoxicity against colon cancer |

| Ethyl Cis-2-Aminocyclohexanecarboxylate | 12.6 (HEP-2) | Cytotoxicity against larynx carcinoma |

属性

IUPAC Name |

ethyl 2-aminocyclohexane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-2-12-9(11)7-5-3-4-6-8(7)10/h7-8H,2-6,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VODUKXHGDCJEOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCCC1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。